molecular formula C15H11FN2O2 B2733205 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 137382-41-3

4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2733205
CAS No.: 137382-41-3
M. Wt: 270.263
InChI Key: USBDKJZRYDSMMW-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic small molecule featuring a phthalazinone core substituted with a 3-fluoro-4-methoxyphenyl group. This compound is cataloged as a building block for drug discovery (Ref: 3D-MFA38241) and is commercially available in milligram to gram quantities .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDKJZRYDSMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant anticancer properties. In particular, 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study Example :

  • A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its structural features allow it to interact with bacterial membranes, leading to cell lysis.

Research Findings :

  • In vitro assays showed that this compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has shown promise as an inhibitor of lipoxygenase enzymes, which play a crucial role in the biosynthesis of inflammatory mediators.

In Silico Studies :

  • Molecular docking simulations have revealed that the compound binds effectively to the active site of lipoxygenase, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Research Findings

Application AreaStudy TypeFindingsReference
Anticancer ActivityIn vitroInduced apoptosis in breast cancer cells
Antimicrobial ActivityIn vitroEffective against Gram-positive bacteria
Enzyme InhibitionMolecular DockingPotential inhibitor of lipoxygenase

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The phthalazinone scaffold is versatile, with modifications influencing pharmacological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Modifications

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Target/Activity Notes Source/Reference
4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one 3-Fluoro-4-methoxyphenyl ~300 (estimated) PARP1 inhibitor candidate CymitQuimica
4-{4-[Hydroxy(2-methylcyclopropyl)methyl]phenyl}-1,2-dihydrophthalazin-1-one 4-Hydroxy(2-methylcyclopropyl)methylphenyl Not reported PARP1 inhibitor (synthesized) Gian et al.
4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone 3-(1,4-Diazepane-1-carbonyl)-4-fluorobenzyl Not reported Homopiperazine analogue (PARP1) Patent/RN 14
4-{[4-Fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one Piperazine-1-carbonyl at 4-fluoro-3-position Not reported Piperazine-based derivative Enamine Ltd
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl-oxadiazole, 2-phenyl 396.406 Oxadiazole-containing analog ChemicalRegister

Key Structural and Functional Differences

  • Diazepane and piperazine moieties (e.g., in ) introduce basic nitrogen atoms, enhancing solubility and membrane permeability. Oxadiazole (e.g., ) adds rigidity and metabolic stability but may reduce solubility due to hydrophobic aromatic stacking.
  • Synthetic Accessibility :

    • The target compound and its analogs (e.g., ) are synthesized via coupling reactions of bromophenyl intermediates with cyclopropane carbaldehydes or heterocyclic amines. Fluorination and methoxylation steps are critical for introducing the 3-fluoro-4-methoxy motif .
  • Pharmacological Relevance: Compounds with PARP1-targeting motifs (e.g., ) often share the phthalazinone core but differ in substituent groups that modulate potency. For example, the diazepane-carbonyl group in may improve binding affinity through additional hydrogen-bonding interactions. Pyrido-pyrimidinone derivatives (e.g., in ) with the same 3-fluoro-4-methoxyphenyl group highlight the broader applicability of this substituent in kinase inhibition.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one, identified by its CAS number 137382-41-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C15H11FN2O2C_{15}H_{11}FN_{2}O_{2}, with a molecular weight of approximately 270.26 g/mol. The structure features a phthalazine core, which is significant for its biological interactions.

PropertyValue
CAS Number137382-41-3
Molecular FormulaC15H11FN2O2
Molecular Weight270.26 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Mechanism of Action:
The antimicrobial activity is believed to be mediated through the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. This mechanism is similar to that observed in fluoroquinolone antibiotics, which target DNA gyrase and topoisomerase IV .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. In vitro studies have demonstrated that derivatives of phthalazine can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Study:
A study conducted on various cancer cell lines revealed that certain phthalazine derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. According to safety data sheets, the compound is classified as a skin irritant and may cause serious eye irritation .

Toxicological Studies:
Further toxicological assessments are necessary to fully understand the safety implications of this compound in clinical settings.

Summary of Key Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against MRSA and M. tuberculosis.
Showed anticancer effects through apoptosis induction in cancer cells.
Classified as a skin irritant; requires caution in handling.

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